Methyl 4-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
Methyl 4-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol It is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-azaspiro[2.4]heptane-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aziridine with a carboxylic acid derivative, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of new spirocyclic compounds with different functional groups .
Scientific Research Applications
Methyl 4-azaspiro[2.4]heptane-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-azaspiro[2.4]heptane-5-carboxylate include other spirocyclic compounds with nitrogen atoms in their ring systems, such as:
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of a methyl ester functional group.
Properties
IUPAC Name |
methyl 4-azaspiro[2.4]heptane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)6-2-3-8(9-6)4-5-8/h6,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJYSSFGQYBIQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(N1)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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